molecular formula C9H12BNO4 B13122291 2-Amino-3-(3-boronophenyl)propanoic acid

2-Amino-3-(3-boronophenyl)propanoic acid

Cat. No.: B13122291
M. Wt: 209.01 g/mol
InChI Key: GSKLGSBKUHSIIP-UHFFFAOYSA-N
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Description

2-Amino-3-(3-boronophenyl)propanoic acid is a compound with the molecular formula C9H12BNO4 and a molecular weight of 209.007 g/mol . It is also known as 3-borono-L-phenylalanine. This compound is of interest due to its unique structure, which includes both an amino group and a boronic acid group attached to a phenylalanine backbone.

Preparation Methods

The synthesis of 2-Amino-3-(3-boronophenyl)propanoic acid typically involves the reaction of phenylalanine derivatives with boronic acid reagents. One common method includes the use of Suzuki coupling reactions, where a boronic acid or boronate ester reacts with a halogenated phenylalanine derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like ethanol or water .

Chemical Reactions Analysis

2-Amino-3-(3-boronophenyl)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-Amino-3-(3-boronophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition, particularly enzymes that interact with boronic acids.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit proteasomes.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-boronophenyl)propanoic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition. This mechanism is particularly relevant in the inhibition of proteasomes, which are involved in protein degradation .

Properties

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

2-amino-3-(3-boronophenyl)propanoic acid

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-2-1-3-7(4-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)

InChI Key

GSKLGSBKUHSIIP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CC(C(=O)O)N)(O)O

Origin of Product

United States

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